3,4-Dimethoxyphenyl acetate
Overview
Description
3,4-Dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 3,4-Dimethoxyphenyl Acetic Acid The synthesis of 3,4-dimethoxyphenyl acetic acid is achieved starting from 3,4-dimethoxybenzaldehyde. The process involves the Knoevenagel reaction, potassium borohydride reduction, and oxidation in an acidic environment. This method is noted for its simplicity, high yield, and avoidance of highly toxic reagents, making it suitable for industrial production (Ma Guan-jun, 2009).
Pharmaceutical Intermediates from Lignin 3,4-dimethoxyphenyl acetic acid esters are crucial intermediates in pharmaceuticals, and their production from lignin is an area of active research. Novel catalysts, like mesoporous silica sphere materials doped with aluminum, have shown promise in improving the yield of these esters from lignin, opening up sustainable avenues for pharmaceutical production (Shi-tao Yu et al., 2020).
Antioxidant and Bioactive Compounds 3,4-dimethoxyphenyl derivatives have been studied for their antioxidant properties. For instance, diols and tetrol derivatives synthesized from (3,4-dimethoxyphenyl)(2-(3,4-dimethoxyphenyl)cyclopent-1-en-1-yl)methanone showed significant antioxidant activities. These compounds could serve as effective inhibitors for enzymes like AChE, hCA I, and hCA II, indicating their potential in therapeutic applications (Tekin Artunç et al., 2020).
Material Science and Catalysis In material science, 3,4-dimethoxyphenyl derivatives are utilized in the synthesis of compounds with specialized properties. For instance, novel phthalocyanines substituted with 7-oxy-3-(3,4-dimethoxyphenyl)coumarin were prepared for their electrochemical, spectroelectrochemical, and electrochromic properties. These compounds, especially Co(II)Pc complexes, show promise in electrochromic applications due to their multi-colored chromophore properties (Seda Güreli Feridun et al., 2019).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(11)14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIACJRUBBJMNFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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